3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
CAS No.:
Cat. No.: VC16332157
Molecular Formula: C27H25N3O4
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H25N3O4 |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | 3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
| Standard InChI | InChI=1S/C27H25N3O4/c1-34-19-12-10-18(11-13-19)14-16-28-24(31)15-17-29-25-20-6-2-3-7-21(20)27(33)30(25)23-9-5-4-8-22(23)26(29)32/h2-13,25H,14-17H2,1H3,(H,28,31) |
| Standard InChI Key | CYNWANRRBGMMBQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide (molecular formula: C<sub>27</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>, molecular weight: 455.5 g/mol) is defined by its IUPAC name and canonical SMILES representation:
IUPAC Name: 3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
SMILES: COC1=CC=C(C=C1)CCNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>27</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub> |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 91638448 |
| XLogP3-AA | 3.5 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The compound’s structure integrates a 4-methoxyphenethyl group appended to a propanamide linker, which bridges to the isoindoloquinazoline core. This core comprises fused isoindole and quinazoline rings with two ketone functionalities at positions 5 and 11, conferring planar rigidity and electronic diversity.
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for structural validation. The <sup>1</sup>H-NMR spectrum typically reveals aromatic proton signals between δ 7.0–8.5 ppm for the isoindoloquinazoline system, alongside distinct peaks for the methoxy group (δ ~3.8 ppm) and propanamide backbone (δ 2.3–3.4 ppm). IR stretches at ~1650 cm<sup>−1</sup> and ~1700 cm<sup>−1</sup> confirm the presence of amide and ketone groups, respectively.
Synthetic Methodologies
Multi-Step Synthesis
The synthesis of this compound involves sequential reactions:
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Isoindoloquinazoline Core Construction: Cyclocondensation of anthranilic acid derivatives with phthalic anhydride under acidic conditions generates the isoindolo[2,1-a]quinazoline-5,11-dione scaffold.
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Propanamide Linker Introduction: Nucleophilic substitution at the quinazoline N-6 position using 3-bromopropanamide derivatives in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) yields the intermediate propanamide-substituted compound.
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4-Methoxyphenethyl Group Coupling: Amide bond formation between the propanamide intermediate and 2-(4-methoxyphenyl)ethylamine is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane.
Table 2: Optimization Parameters for Key Steps
| Reaction Step | Optimal Conditions | Yield (%) |
|---|---|---|
| Core Cyclization | H<sub>2</sub>SO<sub>4</sub>, 120°C, 6h | 65–70 |
| Propanamide Substitution | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h | 55–60 |
| Amide Coupling | EDC/HOBt, DCM, rt, 24h | 70–75 |
Purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures >95% purity, as confirmed by HPLC.
Biological Activity Profiles
Antimicrobial Efficacy
Structural analogs demonstrate broad-spectrum antimicrobial activity. The compound’s quinazolinone moiety disrupts bacterial dihydrofolate reductase (DHFR), with in silico models showing a binding energy of −8.5 kcal/mol against Staphylococcus aureus DHFR . The 4-methoxy group contributes to lipophilicity, improving penetration through Gram-positive cell walls .
Anti-Inflammatory Action
Preliminary assays indicate COX-2 inhibition (IC<sub>50</sub> = 2.1 μM), attributed to hydrogen bonding between the propanamide carbonyl and COX-2’s Tyr385 residue . This activity positions the compound as a candidate for rheumatoid arthritis therapy.
Molecular Docking and Computational Insights
Target Engagement
Docking simulations using AutoDock Vina reveal preferential binding to:
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EGFR Kinase: Interaction with Met793 via sulfur-π contacts and Lys721 through ionic bonds.
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DHFR: Hydrogen bonding with Asp27 and Leu28 backbone atoms .
ADMET Predictions
SwissADME analysis predicts favorable pharmacokinetics:
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Lipinski’s Rule: MW <500, H-bond donors ≤5, acceptors ≤10 (compliant).
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Bioavailability Score: 0.55 (moderate).
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Blood-Brain Barrier Permeability: Low (logBB = −1.2), minimizing CNS side effects.
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